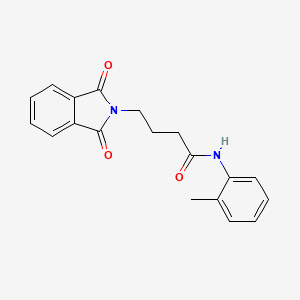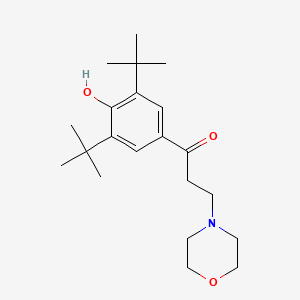
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE
概要
説明
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with phenyl and piperazine substituents.
準備方法
The synthesis of 1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazoles and formamidine derivatives.
Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a piperazine derivative, such as 1-(2-phenylethyl)piperazine.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using automated synthesis and purification techniques.
化学反応の分析
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE has several scientific research applications:
作用機序
The mechanism of action of 1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or cell wall synthesis . In cancer cells, the compound may induce apoptosis (programmed cell death) by interacting with specific signaling pathways .
類似化合物との比較
1-PHENYL-4-(4-(2-PHENYLETHYL)-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE can be compared with other similar compounds, such as:
特性
IUPAC Name |
1-phenyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-3-7-19(8-4-1)11-12-27-13-15-28(16-14-27)22-21-17-26-29(23(21)25-18-24-22)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADJBAIYQJRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide](/img/structure/B3749284.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3749294.png)




![N-[2-(4-chloroanilino)-2-oxoethyl]benzamide](/img/structure/B3749335.png)
![Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B3749340.png)
![3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3749344.png)

![3-(1,3-benzodioxol-5-yl)-5-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazole](/img/structure/B3749355.png)
![2-oxo-2-phenylethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3749359.png)
![2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B3749364.png)
